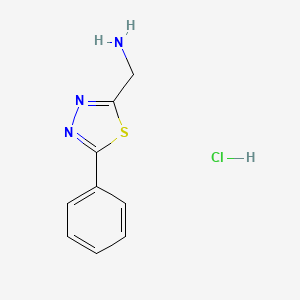

(5-Phenyl-1,3,4-thiadiazol-2-yl)methanamine hydrochloride

CAS No.: 1228880-32-7

Cat. No.: VC2874767

Molecular Formula: C9H10ClN3S

Molecular Weight: 227.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1228880-32-7 |

|---|---|

| Molecular Formula | C9H10ClN3S |

| Molecular Weight | 227.71 g/mol |

| IUPAC Name | (5-phenyl-1,3,4-thiadiazol-2-yl)methanamine;hydrochloride |

| Standard InChI | InChI=1S/C9H9N3S.ClH/c10-6-8-11-12-9(13-8)7-4-2-1-3-5-7;/h1-5H,6,10H2;1H |

| Standard InChI Key | BSFKTKMNWYASNP-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=NN=C(S2)CN.Cl |

| Canonical SMILES | C1=CC=C(C=C1)C2=NN=C(S2)CN.Cl |

Introduction

(5-Phenyl-1,3,4-thiadiazol-2-yl)methanamine hydrochloride is a chemical compound belonging to the thiadiazole class, which is a category of heterocyclic compounds containing sulfur and nitrogen atoms. This compound is recognized for its potential applications in medicinal chemistry due to its structural properties that may confer biological activity .

Molecular Formula and Weight

Synthesis Methods

The synthesis of (5-Phenyl-1,3,4-thiadiazol-2-yl)methanamine hydrochloride can be achieved through several methods, primarily involving the cyclization of thiosemicarbazides or related precursors. One common approach includes heating the reaction mixture under reflux to promote cyclization, followed by isolation of the product through crystallization techniques or chromatography for purification.

Stability

-

pH and Temperature: The compound is stable under acidic conditions but may degrade under strong basic conditions.

Hazards

-

GHS Classification: Classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Related Compounds

-

(5-Phenyl-1,3,4-thiadiazol-2-yl)methanol: A related compound with a different functional group, used in various chemical syntheses .

Handling Precautions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume